

validating the safety profile of dydrogesterone against other progestogens

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dopastin*

Cat. No.: *B10823407*

[Get Quote](#)

Dydrogesterone: A Favorable Safety Profile in Progestogen Comparison

A comprehensive review of clinical and observational data indicates that dydrogesterone presents a favorable safety profile, particularly concerning venous thromboembolism (VTE) and breast cancer risk, when compared to other synthetic progestogens such as medroxyprogesterone acetate (MPA) and norethisterone. Its safety appears comparable to micronized progesterone, a bioidentical hormone.

This guide provides a detailed comparison of the safety profiles of dydrogesterone against other commonly used progestogens for researchers, scientists, and drug development professionals. The information is based on a systematic review of available clinical trial data and observational studies.

Comparative Safety Analysis

The primary safety concerns associated with progestogen use in hormone therapy are the risks of venous thromboembolism and breast cancer. The following tables summarize the quantitative data from various studies, comparing the risk profiles of dydrogesterone, micronized progesterone, medroxyprogesterone acetate, and norethisterone.

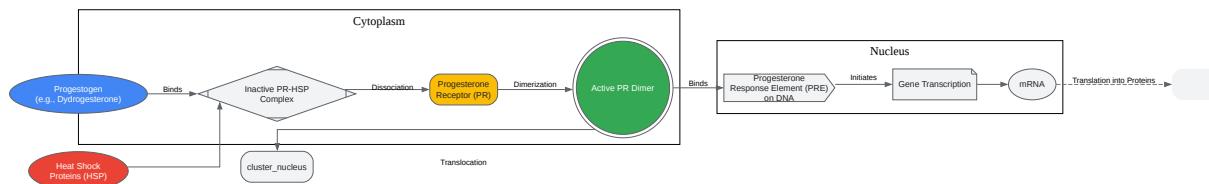
Table 1: Risk of Venous Thromboembolism (VTE) Associated with Different Progestogens in Hormone Therapy

Progestogen	Study Type	Comparison Group	Relative Risk (RR) / Odds Ratio (OR) (95% CI)	Citation(s)
Dydrogesterone	Nested Case-Control Study	No HRT	1.18 (0.98 to 1.42)	[1]
Review	No effect	Neutral effect on VTE risk	[2][3]	
Micronized Progesterone	Review	No effect	Neutral effect on VTE risk	[2][3]
Medroxyprogesterone Acetate (MPA)	Nested Case-Control Study	No HRT	2.10 (1.92 to 2.31)	[1]
Prospective Cohort Study	Other progestins	Significantly greater risk (2.67 [2.25-3.17])		
Case-Control Study	Non-use	1.98 (1.41-2.80)	[4]	
Norethisterone	Nested Case-Control Study	No HRT	1.44 (1.28 to 1.63) - 1.80 (1.66 to 1.95)	[1]
Case-Control Study	Non-use	3.00 (1.96–4.59)	[4]	

Table 2: Risk of Breast Cancer Associated with Different Progestogens in Hormone Therapy

Progestogen	Study Type	Comparison Group	Relative Risk (RR) / Odds Ratio (OR) (95% CI)	Citation(s)
Dydrogesterone	Nested Case-Control Study	No HRT (\geq 5 years use)	1.24 (1.03 to 1.48)	[5]
Cohort Study	Estrogen-only HRT	No significant difference		[6]
Meta-analysis	Other synthetic progestins	Lower risk	[7][8]	
Micronized Progesterone	Cohort Study	Estrogen-only HRT	No significant difference	[6]
Meta-analysis	Synthetic progestins	Lower risk (RR 0.67 [0.55–0.81])		[7]
Review	Synthetic progestins	Not associated with an elevated risk		[9]
Medroxyprogesterone Acetate (MPA)	Review	Placebo	Increased risk	[6]
Meta-analysis	Estrogen-only HRT	Increased risk		[7]
Norethisterone	Meta-analysis	Estrogen-only HRT	Increased risk	[7]

Other Adverse Effects

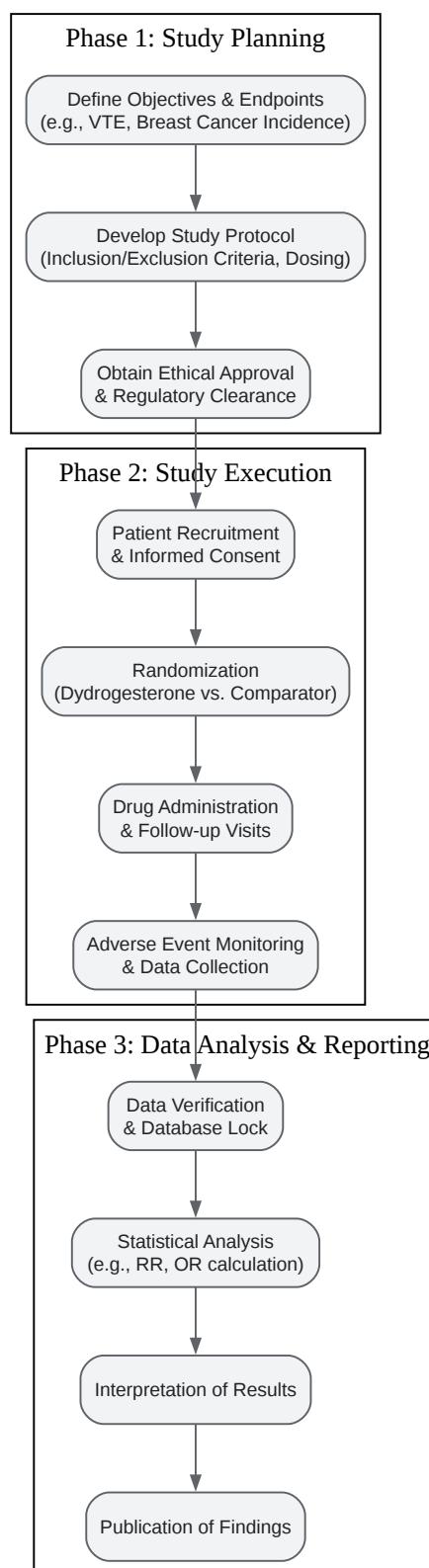

Beyond VTE and breast cancer, the side-effect profiles of progestogens can vary. Studies comparing dydrogesterone to micronized progesterone have shown comparable safety and tolerability.[10][11][12] Some studies suggest dydrogesterone may be better tolerated with fewer instances of vaginal itching compared to vaginally administered micronized progesterone.[11] Common side effects reported for dydrogesterone are generally mild and can

include nausea, headache, and breast tenderness.[13][14] Androgenic side effects, such as acne and oily skin, are more pronounced with norethisterone.[15]

Signaling Pathways and Mechanism of Action

The effects of progestogens are mediated through their interaction with progesterone receptors (PRs), which are members of the nuclear receptor superfamily. Upon binding to progesterone or a progestogen, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to progesterone response elements (PREs) on the DNA, thereby regulating the transcription of target genes.[16]

Dydrogesterone's structural similarity to natural progesterone allows for high selectivity for the progesterone receptor, which may contribute to its favorable safety profile.[13]



[Click to download full resolution via product page](#)

Figure 1. Simplified Progesterone Receptor Signaling Pathway.

Experimental Protocols

Detailed experimental protocols for large-scale clinical trials are extensive. Below is a generalized workflow for a randomized controlled trial comparing the safety of different progestogens, based on the methodologies described in the reviewed literature.[10][11][17][18]

[Click to download full resolution via product page](#)

Figure 2. Generalized Workflow for a Comparative Progestogen Safety Trial.

Key Methodological Components of Cited Studies:

While full, detailed experimental protocols were not available in the reviewed literature, the following methodologies were commonly employed:

- Study Design: The majority of robust evidence comes from large-scale, prospective cohort studies and nested case-control studies.[1][5] Randomized controlled trials (RCTs) have also been crucial, particularly for comparing dydrogesterone with micronized progesterone in specific indications like luteal phase support.[10][11]
- Participant Selection: Studies on hormone therapy typically include postmenopausal women, with specific inclusion and exclusion criteria related to age, time since menopause, and pre-existing conditions.[1][5][6] Studies on pregnancy-related indications have their own specific criteria.[17][19][20]
- Data Collection: Data on progestogen exposure, baseline characteristics, and outcomes are often collected through questionnaires, electronic health records, and national patient registries.[1][5]
- Outcome Ascertainment: The primary outcomes of VTE and breast cancer are typically identified through hospital admission records, cancer registries, and death certificates.[1][5]
- Statistical Analysis: Cox proportional hazards models are frequently used in cohort studies to calculate relative risks (RRs), while conditional logistic regression is used in nested case-control studies to estimate odds ratios (ORs).[1][5] Analyses are adjusted for potential confounding factors such as age, body mass index (BMI), smoking status, and comorbidities.

Conclusion

The available evidence suggests that dydrogesterone has a more favorable safety profile compared to older synthetic progestogens like MPA and norethisterone, particularly regarding the risks of venous thromboembolism and breast cancer. Its safety profile is largely comparable to that of micronized progesterone. For researchers and drug development professionals, these findings highlight the importance of considering the specific type of progestogen when evaluating the risks and benefits of hormone therapy. Further head-to-head, long-term, randomized controlled trials would be beneficial to definitively confirm these observations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bmj.com [bmj.com]
- 2. Use of hormones and risk of venous thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Menopausal hormone therapy and venous thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Association of Progestogens and Venous Thromboembolism Among Women of Reproductive Age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Menopausal hormone therapy and risk of breast cancer: long debating, yet no confirmed conclusion - International Menopause Society [imsociety.org]
- 6. thebms.org.uk [thebms.org.uk]
- 7. tandfonline.com [tandfonline.com]
- 8. Progesterone vs. synthetic progestins and the risk of breast cancer: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news.med.virginia.edu [news.med.virginia.edu]
- 10. A Phase III randomized controlled trial comparing the efficacy, safety and tolerability of oral dydrogesterone versus micronized vaginal progesterone for luteal support in in vitro fertilization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A randomised control trial on oral dydrogesterone versus micronized vaginal progesterone pessary for luteal phase support in in vitro fertilization cycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] A randomised control trial on oral dydrogesterone versus micronized vaginal progesterone pessary for luteal phase support in in vitro fertilization cycles | Semantic Scholar [semanticscholar.org]
- 13. Dydrogesterone: Uses, Side Effects, Dosage and More [carehospitals.com]
- 14. Real-World Outcomes of Dydrogesterone ER 20 mg in Recurrent Pregnancy Loss [medicaldialogues.in]

- 15. Dydrogesterone in HRT: What the Latest Evidence Reveals | Sirona Health — Sirona Health – Private GP & Menopause Specialist in Bath & South Cotswolds [sironahealth.co.uk]
- 16. Progesterone receptor - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Oral dydrogesterone versus oral micronized progesterone in threatened miscarriage: protocol paper for a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. brieflands.com [brieflands.com]
- 20. Micronized Progesterone or Dydrogesterone? A Comparative Study on the Effects of Two Forms of Progesterone on Pregnancy Outcomes After Threatened Abortion - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [validating the safety profile of dydrogesterone against other progestogens]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10823407#validating-the-safety-profile-of-dydrogesterone-against-other-progestogens>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com